5-(1-Pyrrolidinyl)-3(2H)-pyridazinone
Overview
Description
5-(1-Pyrrolidinyl)-3(2H)-pyridazinone, also known as 5-pyrrolidin-3-yl-pyridazin-2-one, is an organic compound that has been widely studied in recent years due to its potential applications in scientific research. 5-pyrrolidin-3-yl-pyridazin-2-one is a cyclic compound with a unique structure that is composed of five carbon atoms, one nitrogen atom, and two oxygen atoms. This compound has been found to have several interesting properties, such as being a strong base and having a high affinity for metal ions. In addition, it has been found to have several applications in laboratory experiments, such as being used as a catalyst or as a reagent in organic synthesis. In
Scientific Research Applications
- Polyimides with Pyrrolidinylphenyl Pendant Groups and Pyridine Units
- Application Summary : A novel diamine monomer, 4-{4-(1-pyrrolidinyl)phenyl}-2,6-bis(4-aminophenyl) pyridine (PPAP), was synthesized using 4-(1-pyrrolidinyl)benzaldehyde as a starting material. A series of aromatic polyimides were prepared using PPAP and five aromatic dianhydrides by a two-step imidization method .
- Methods of Application : The structure and properties of the prepared polyimides were studied using Fourier transform infrared spectrometer (FTIR), nuclear magnetic resonance (NMR), thermogravimetric analysis (TG), differential scanning calorimetry (DSC), and wide-angle X-ray diffraction (WAXD) .
- Results or Outcomes : These polymers exhibited good solubility in high-boiling organic solvents upon heating, such as N, N-dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and N-methyl-2-pyrrolidone (NMP). They had outstanding thermal properties with the glass transition temperature (Tg) exceeding 354°C, as well as T5% and T10% mass loss temperature under a nitrogen atmosphere in the range of 521534 oC and 544594 oC, respectively .
- Synthesis of Pyrazinoindazoles
- Application Summary : An efficient intermolecular annulation of indazole aldehydes with propargylic amines has been developed for the synthesis of pyrazinoindazoles .
- Methods of Application : This method was found to feature a wide substrate scope, high atom economy, and environmental advantages .
- Results or Outcomes : The bioactivity results of these new pyrazinoindazoles showed that some of them exhibited significant antifungal activity .
properties
IUPAC Name |
4-pyrrolidin-1-yl-1H-pyridazin-6-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N3O/c12-8-5-7(6-9-10-8)11-3-1-2-4-11/h5-6H,1-4H2,(H,10,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RMLQAKYTNNQTME-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=CC(=O)NN=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70651023 | |
Record name | 5-(Pyrrolidin-1-yl)pyridazin-3(2H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70651023 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-(1-Pyrrolidinyl)-3(2H)-pyridazinone | |
CAS RN |
1015846-81-7 | |
Record name | 5-(Pyrrolidin-1-yl)pyridazin-3(2H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70651023 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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